2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile
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Overview
Description
2-[3-(diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile is a member of pyridines and a nitrile.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of pyridine derivatives, including compounds structurally similar to 2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile, have been a subject of research. For instance, compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have been synthesized and analyzed using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy, highlighting structural differences and supramolecular features (Tranfić et al., 2011).
Chemical Reactions and Modifications
- Research has been conducted on the chemical reactions and modifications of pyridine derivatives. Studies include the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives and analysis of their structures through X-ray analysis (Katritzky et al., 1995).
Spectroscopic Properties and Solvent Effects
- The spectroscopic properties of these compounds have been extensively studied. Investigations into compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal insights into absorption and fluorescence spectra, including the effects of different solvents (Jukić et al., 2010).
Photochemical Reactions
- Pyridine derivatives have been involved in photochemical studies, such as the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanolic solutions. Research in this area focuses on understanding the mechanisms of these reactions (Sugimori et al., 1983).
Antimicrobial Activity
- Some pyridine derivatives have been synthesized and screened for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Ibrahim et al., 2011).
Properties
Molecular Formula |
C16H26N4O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[3-(diethylamino)propylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H26N4O/c1-5-20(6-2)9-7-8-18-16-15(11-17)14(12-21-4)10-13(3)19-16/h10H,5-9,12H2,1-4H3,(H,18,19) |
InChI Key |
UZEWKCCRRLSPDD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC(=CC(=C1C#N)COC)C |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=CC(=C1C#N)COC)C |
solubility |
43.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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